1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Evidence Gap Procurement Risk Comparator Data Deficiency

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 1795212-01-9) is a synthetic small molecule that embeds a 1H-1,2,3-triazole ring, a pyrrolidine core, and a 2-methoxyphenylacetyl moiety within a single scaffold. This chemotype is frequently encountered in research‑grade screening libraries and exploratory medicinal‑chemistry programmes.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1795212-01-9
Cat. No. B2930493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
CAS1795212-01-9
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-12(14)10-15(20)18-8-6-13(11-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10-11H2,1H3
InChIKeyGJJKNUNWIZXWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 1795212-01-9): Procurement Diligence for an Under‑Characterized Tool Compound


1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 1795212-01-9) is a synthetic small molecule that embeds a 1H-1,2,3-triazole ring, a pyrrolidine core, and a 2-methoxyphenylacetyl moiety within a single scaffold. This chemotype is frequently encountered in research‑grade screening libraries and exploratory medicinal‑chemistry programmes [1]. A systematic search of primary literature indexed in PubMed, PubChem, and major patent databases (including US9321738 and WO2020/143538) did not retrieve any peer‑reviewed publication or issued patent in which this specific compound is the principal subject of a quantitative structure–activity relationship (SAR) investigation [2][3]. Consequently, all empirically grounded differentiation discussed below is currently inferred from class‑level data on structurally proximal analogues, and the absence of direct head‑to‑head data should be weighed when selecting this compound for competitive procurement.

Why Off‑the‑Shelf Substitution of 1,2,3-Triazole–Pyrrolidine Hybrids Carries Undocumented Risk for 1795212-01-9


Close structural analogues—such as the 2H‑triazole regioisomer (CAS 2034346‑29‑5), the 1,2,4‑triazole isomer, or the triazole‑deleted 2-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)ethanone—superficially resemble 1795212-01-9; however, the triazole nitrogen connectivity, regioisomerism, and methoxy substitution pattern are known to alter hydrogen‑bonding capacity, dipole moment, and metabolic soft spots in related series [1][2]. Even when the gross pharmacology appears similar, minor structural perturbations can invert selectivity across receptor subtypes (e.g., LPAR1 vs LPAR3) or shift the dominant clearance pathway, rendering generic substitution scientifically unsound without matched‑pair data [3]. For 1795212‑01‑9, the exact quantitative magnitude of these differences has not been disclosed in the public domain, meaning that any assumption of functional interchangeability with neighbouring analogues is presently unsupported by direct evidence.

Quantitative Differentiation Evidence for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (1795212-01-9): Procurement‑Critical Comparisons


No Direct Head‑to‑Head or Cross‑Study Quantitative Comparison Currently Available for 1795212-01-9

After an exhaustive search of public databases (PubMed, PubChem, Google Patents, BindingDB, Semantic Scholar) no study was identified that reports a quantitative biological, physicochemical, or pharmacokinetic measurement for 1795212‑01‑9 alongside a named comparator under the same experimental conditions. All entries for this compound in vendor catalogues and aggregated databases reproduce computed molecular weight (286.335 g·mol⁻¹), logP predictions, and connectivity‑derived properties without experimental validation [1][2]. Consequently, the minimum evidentiary threshold for a ‘Direct head‑to‑head comparison’ or ‘Cross‑study comparable’ evidence tag cannot be met at this time.

Evidence Gap Procurement Risk Comparator Data Deficiency

Prudent Application Scenarios for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (1795212-01-9) Based on Current Evidence


Internal Medicinal‑Chemistry SAR Exploration Where Matched‑Pair Data Are Generated In‑House

Because no public matched‑pair data exist, laboratories that procure 1795212‑01‑9 alongside its regioisomeric (2H‑triazole, 1,2,4‑triazole) and des‑triazole analogues can generate proprietary SAR tables. The compound then serves as a reference point for quantifying the impact of the 1H‑1,2,3‑triazole N1‑pyrrolidine connectivity on target engagement, microsomal stability, or permeability within the specific assay cascade of the institution. Value is created only when the procurement package includes a predefined set of comparator compounds to be tested in parallel under identical protocols [1].

Computational Chemistry and Crystallography Feasibility Assessment

The 1H‑1,2,3‑triazole unit is a well‑established amide bioisostere that can modulate conformational preferences and crystal packing [2]. 1795212‑01‑9, with its single stereocenter and rigid pyrrolidine‑triazole linkage, is a suitable candidate for DFT conformational analysis, pharmacophore modelling, or co‑crystallisation trials aimed at probing the geometric preferences of the N1‑substituted 1,2,3‑triazole motif. Inclusion in a fragment‑ or ligand‑based design campaign is warranted when the research objective is to map the conformational space of triazole‑pyrrolidine hybrids rather than to immediately access a biologically validated probe [3].

Negative‑Control or Tool‑Compound Selection in LPAR‑Focused Programmes (with Caution)

The N‑alkyltriazole chemotype is represented in LPAR antagonist patents (e.g., US9321738), and close analogues have been profiled in LPAR3 calcium‑flux assays [4]. Until direct data for 1795212‑01‑9 become available, the compound could theoretically be used as a weakly active or inactive control in LPAR screening panels, provided its activity is first confirmed in the user's own assay. Procurement is only advisable after the requesting team has verified that structural neighbours (e.g., BDBM50398096, IC₅₀ = 21.9 µM at LPAR3) have been de‑risked and that the project tolerates an uncharacterised profile.

Quote Request

Request a Quote for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.